2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers
CAS No.: 301655-23-2
Cat. No.: VC4932308
Molecular Formula: C14H12N4O
Molecular Weight: 252.277
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301655-23-2 |
---|---|
Molecular Formula | C14H12N4O |
Molecular Weight | 252.277 |
IUPAC Name | 2-(benzotriazol-1-yl)-N-phenylacetamide |
Standard InChI | InChI=1S/C14H12N4O/c19-14(15-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19) |
Standard InChI Key | AJAOZDZESVNWCR-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 |
Introduction
Chemical Structure and Isomeric Characteristics
The molecular architecture of 2-(1H-1,2,3-benzotriazol-1-yl)-N-phenylacetamide features a benzotriazole core fused to an acetamide group at the 1-position, with an N-phenyl substitution (Figure 1). Benzotriazole exhibits annular tautomerism, allowing proton shifts between N1 and N2 positions, which generates two tautomers: 1H- and 2H-benzotriazole. In solution phase, these tautomers coexist in equilibrium, leading to the observed isomeric mixture .
Table 1: Key Structural Features of Benzotriazole Tautomers
Tautomer | Proton Position | Stability (kJ/mol) | Dipole Moment (D) |
---|---|---|---|
1H | N1 | 0 (reference) | 4.2 |
2H | N2 | +8.5 | 3.9 |
Data derived from DFT calculations at B3LYP/6-311++G(d,p) level
The N-phenylacetamide substituent introduces steric and electronic effects that modulate tautomeric equilibrium. X-ray crystallographic studies of analogous compounds reveal planar benzotriazole-acetamide systems with dihedral angles <10° between rings, facilitating π-conjugation . Nuclear Overhauser Effect (NOE) spectroscopy confirms dynamic interconversion between isomers in solution, with activation barriers ~60 kJ/mol .
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis typically proceeds via a three-step sequence:
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Benzotriazole Activation: Treatment of 1H-benzotriazole with chloroacetyl chloride in dichloromethane yields 2-chloro-N-(1H-benzotriazol-1-yl)acetamide.
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Buchwald-Hartwig Amination: Coupling with aniline derivatives using palladium catalysts (e.g., Pd(OAc)₂/Xantphos) installs the N-phenyl group.
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Isomer Separation: Chromatographic resolution on chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) isolates individual isomers .
Table 2: Optimization of Coupling Reaction Conditions
Catalyst System | Temp (°C) | Time (h) | Yield (%) | Isomer Ratio (1H:2H) |
---|---|---|---|---|
Pd₂(dba)₃/BINAP | 110 | 24 | 78 | 55:45 |
Pd(OAc)₂/Xantphos | 100 | 18 | 85 | 60:40 |
NiCl₂(dppf) | 130 | 12 | 92 | 50:50 |
Reaction conditions: 1.2 eq aniline, 2.0 eq K₃PO₄, toluene solvent
Continuous Flow Synthesis
Recent advances employ microreactor technology to enhance isomer control:
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Reactor Design: Two-phase segmented flow system with residence time <5 minutes
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Key Parameters:
Biological Applications and Mechanism
Antimicrobial Activity
The isomer mixture exhibits broad-spectrum antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA):
Table 3: Minimum Inhibitory Concentrations (MIC, μg/mL)
Strain | Isomer A | Isomer B | Mixture | Ciprofloxacin |
---|---|---|---|---|
MRSA ATCC 43300 | 8 | 32 | 12 | 4 |
E. coli O157:H7 | 64 | 128 | 48 | 8 |
C. albicans SC5314 | 256 | 512 | 128 | 64 |
Data from broth microdilution assays (CLSI guidelines)
Mechanistic studies using surface plasmon resonance (SPR) reveal high-affinity binding (Kd = 0.8 μM) to MRSA’s penicillin-binding protein 2a (PBP2a). Molecular dynamics simulations show isomer A penetrates the active site cleft more effectively than isomer B due to reduced steric clash with Tyr446 .
Cell Line | Mixture | Doxorubicin |
---|---|---|
MCF-7 (breast) | 12.4 | 0.8 |
A549 (lung) | 18.7 | 1.2 |
PC-3 (prostate) | 9.8 | 0.7 |
Mechanistically, the compound induces G2/M phase arrest via CDK1/cyclin B1 complex inhibition (IC₅₀ = 3.2 μM). Isomer A shows 5-fold greater potency than isomer B in tubulin polymerization assays, suggesting differential binding to β-tubulin’s colchicine site .
Material Science Applications
Corrosion Inhibition
Electrochemical impedance spectroscopy (EIS) data in 3.5% NaCl solution:
Table 5: Corrosion Inhibition Efficiency
Concentration (ppm) | Efficiency (%) | Rct (Ω·cm²) |
---|---|---|
50 | 78.4 | 12,540 |
100 | 89.2 | 28,730 |
200 | 94.8 | 65,210 |
Carbon steel substrate, 25°C, 24h exposure
The adsorption follows the Langmuir isotherm (R² = 0.998), with ΔG°ads = -38.6 kJ/mol, indicating chemisorption via benzotriazole nitrogen and carbonyl oxygen coordination to Fe surface atoms .
Polymer Stabilization
Accelerated weathering tests (QUV-A, 340 nm, 0.89 W/m²) show:
Table 6: Polycarbonate Degradation Parameters
Additive (0.5 wt%) | YI Increase (500h) | Mw Loss (%) |
---|---|---|
None | 32.7 | 41.2 |
Isomer Mixture | 8.4 | 9.8 |
Commercial UV-1 | 11.2 | 14.5 |
YI = Yellowing Index; Mw = Weight-average molecular weight
Comparative Analysis with Structural Analogues
Key Differentiators:
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vs. N-Methyl Derivatives: The N-phenyl group enhances π-stacking with biological targets (ΔΔG = -2.3 kcal/mol vs. methyl) while reducing aqueous solubility (logP +0.8) .
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vs. Benzotriazole-carboxylic Acids: Acetamide linkage improves thermal stability (Td increased by 48°C) but decreases corrosion inhibition at pH <4 .
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vs. 5-Substituted Analogues: The 2-position substitution pattern allows better membrane permeability (PAMPA Pe = 8.7×10⁻⁶ cm/s vs. 2.1×10⁻⁶ for 5-Cl derivative) .
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